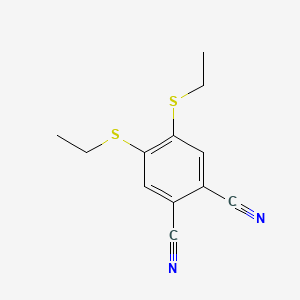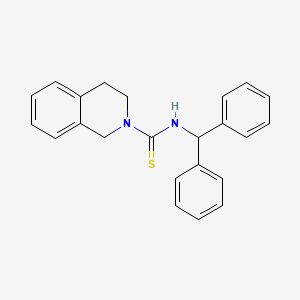![molecular formula C7H6Cl4O B14204844 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene CAS No. 825613-28-3](/img/structure/B14204844.png)
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene is a chemical compound with the molecular formula C7H4Cl4O and a molecular weight of 245.921 g/mol . This compound is known for its unique bicyclic structure, which includes a tetra-substituted chlorinated ring and an oxygen atom incorporated into the bicyclic framework. It is often used in research settings due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene typically involves the chlorination of a suitable precursor. One common method involves the reaction of a bicyclic diene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .
Industrial Production Methods
While specific industrial production methods for 2,3,4,4-Tetrachloro-8-oxabicyclo[32This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic chlorine gas used in the process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while oxidation can produce compounds with additional oxygen functionalities .
Aplicaciones Científicas De Investigación
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its chlorinated and oxygenated functional groups. These interactions can lead to the inhibition of specific enzymes or the modification of molecular pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octane: Similar in structure but lacks the double bond present in 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene.
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-ene: Similar structure but with the double bond in a different position.
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2,6-diene: Contains two double bonds, making it more reactive.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of an oxygen atom within the bicyclic structure. This unique configuration imparts distinct chemical properties, making it valuable for various research applications .
Propiedades
Número CAS |
825613-28-3 |
|---|---|
Fórmula molecular |
C7H6Cl4O |
Peso molecular |
247.9 g/mol |
Nombre IUPAC |
2,3,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C7H6Cl4O/c8-5-3-1-2-4(12-3)7(10,11)6(5)9/h3-4H,1-2H2 |
Clave InChI |
FZZXHRTUPQGIIH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C(=C(C1O2)Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
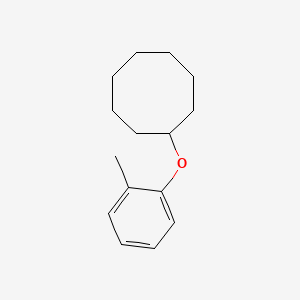
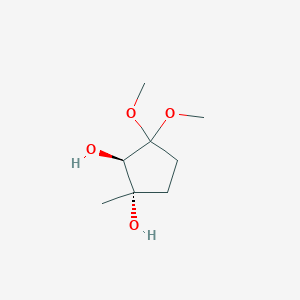


![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
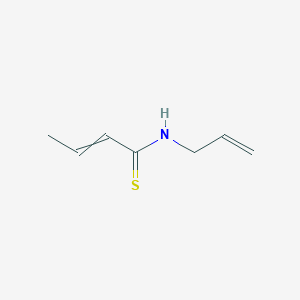
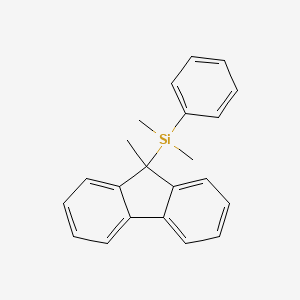

![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
